4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine are used.
Methoxylation: The methoxy group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids, and bases.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activities. The pyrazole ring plays a crucial role in its binding affinity and specificity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methylpyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its aminomethyl and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-4-17-9-10(2)14(16-17)15-8-11-5-6-12(18)13(7-11)19-3;/h5-7,9,18H,4,8H2,1-3H3,(H,15,16);1H |
InChI Key |
MSUQGILATSOBST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC(=C(C=C2)O)OC)C.Cl |
Origin of Product |
United States |
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